3-Hydroxypyruvate

Beschreibung

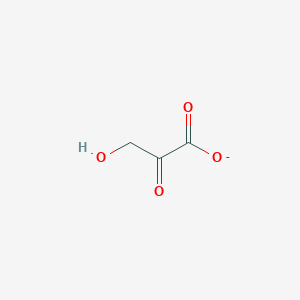

Structure

3D Structure

Eigenschaften

Molekularformel |

C3H3O4- |

|---|---|

Molekulargewicht |

103.05 g/mol |

IUPAC-Name |

3-hydroxy-2-oxopropanoate |

InChI |

InChI=1S/C3H4O4/c4-1-2(5)3(6)7/h4H,1H2,(H,6,7)/p-1 |

InChI-Schlüssel |

HHDDCCUIIUWNGJ-UHFFFAOYSA-M |

SMILES |

C(C(=O)C(=O)[O-])O |

Kanonische SMILES |

C(C(=O)C(=O)[O-])O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

A Technical Guide to the Synthesis of 3-Hydroxypyruvate from Serine

For Researchers, Scientists, and Drug Development Professionals

Abstract

The enzymatic conversion of L-serine to 3-hydroxypyruvate is a critical reaction in central metabolic pathways, including photorespiration in plants and gluconeogenesis in mammals. This technical guide provides an in-depth overview of the synthesis of this compound from serine, focusing on the core biochemical aspects. It details the key enzymes involved, their kinetic properties, and the metabolic pathways in which they operate. Furthermore, this guide offers comprehensive experimental protocols for the synthesis, purification, and characterization of the enzymes and the product, along with methods for quantitative analysis. All quantitative data are summarized in structured tables for ease of comparison, and key pathways and workflows are visualized using diagrams to facilitate understanding.

Introduction

This compound is a key α-keto acid that serves as an intermediate in several metabolic pathways.[1] Its synthesis from the amino acid L-serine is a fundamental biochemical transformation catalyzed by a class of pyridoxal (B1214274) phosphate (B84403) (PLP) dependent enzymes known as aminotransferases. This reaction plays a pivotal role in the metabolic fate of serine, linking amino acid metabolism with carbohydrate metabolism. In drug development, understanding and manipulating this pathway can be crucial for targeting metabolic disorders and for the biocatalytic production of valuable chemical synthons.

This guide will focus on the two primary enzymes responsible for the conversion of serine to this compound: Serine-pyruvate aminotransferase (SPT) and Serine-glyoxylate aminotransferase (SGAT) .

Enzymology of this compound Synthesis from Serine

The conversion of L-serine to this compound is a transamination reaction that involves the transfer of the amino group from serine to an α-keto acid acceptor. This reaction is catalyzed by specific aminotransferases that utilize pyridoxal phosphate (PLP) as a cofactor.

Serine-Pyruvate Aminotransferase (SPT)

Serine-pyruvate aminotransferase (EC 2.6.1.51), also known as hydroxypyruvate:L-alanine transaminase, primarily catalyzes the reversible reaction between L-serine and pyruvate (B1213749) to produce this compound and L-alanine.[2][3]

Reaction: L-Serine + Pyruvate ⇌ this compound + L-Alanine

SPT is involved in the degradation of L-serine via this compound and plays a role in gluconeogenesis in some organisms.[4][5] The subcellular localization of SPT can vary between species, being found in peroxisomes in humans and herbivores, and in mitochondria in carnivores.[6]

Serine-Glyoxylate Aminotransferase (SGAT)

Serine-glyoxylate aminotransferase (EC 2.6.1.45) is a key enzyme in the photorespiratory pathway in plants.[7][8] It catalyzes the reversible transamination between L-serine and glyoxylate (B1226380) to form this compound and glycine.[9]

Reaction: L-Serine + Glyoxylate ⇌ this compound + Glycine

Elevated SGAT activity can lead to a faster turnover of serine during photorespiration.[10][11]

Metabolic Pathways

The synthesis of this compound from serine is integrated into fundamental metabolic pathways across different domains of life.

Photorespiration in Plants

In photosynthetic organisms, the conversion of serine to this compound by SGAT is a central step in the photorespiratory C2 cycle. This pathway salvages the carbon lost due to the oxygenase activity of RuBisCO. The this compound produced is subsequently reduced to glycerate.

Figure 1: Serine to this compound in Photorespiration.

Gluconeogenesis in Mammals

In mammals, the conversion of serine to this compound by SPT can be a step in the pathway of gluconeogenesis, where non-carbohydrate precursors are converted into glucose. The this compound is reduced to D-glycerate, which can then enter the gluconeogenic pathway. Increased liver L-serine–pyruvate aminotransferase activity has been observed under gluconeogenic conditions.[12]

Quantitative Data

Enzyme Kinetic Parameters

The following table summarizes the kinetic parameters for serine aminotransferases from various sources.

| Enzyme | Organism | Substrate | Km (mM) | Reference |

| Serine-glyoxylate aminotransferase | Arabidopsis thaliana (leaves) | L-Serine | 1.52 | [10] |

| Glyoxylate | 0.11 | [10] | ||

| Serine:glyoxylate aminotransferase | Spinach (peroxisomes) | Glyoxylate | 0.15 | [13] |

| Amino Acid | 2-3 | [13] | ||

| Serine:glyoxylate aminotransferase | Rye seedlings | L-Serine, L-Alanine, L-Asparagine | - | [9] |

| Serine hydroxymethyltransferase | Klebsiella aerogenes | Glycine | 11.6 | [1] |

Note: The table presents a selection of available data. Kinetic parameters can vary depending on the experimental conditions.

Optimal Reaction Conditions

Optimal conditions for the enzymatic synthesis of this compound can vary depending on the specific enzyme and its source.

| Enzyme | Parameter | Optimal Value | Reference |

| Serine hydroxymethyltransferase (K. aerogenes) | pH | 8.0 - 8.5 | [1] |

| Temperature (°C) | 30 - 50 | [1] | |

| Thermostable serine transaminases | Temperature (°C) | 65 | [14] |

Experimental Protocols

Recombinant Enzyme Production and Purification

This protocol describes a general workflow for the production and purification of a recombinant aminotransferase, such as SPT or SGAT, in E. coli.

Figure 2: Recombinant Aminotransferase Production Workflow.

Methodology:

-

Gene Cloning: The gene encoding the desired aminotransferase is amplified by PCR and cloned into a suitable expression vector (e.g., pET vector with a His-tag).[15]

-

Expression: The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). The cells are grown in a suitable medium (e.g., LB broth) to an optimal density, and protein expression is induced (e.g., with IPTG).

-

Cell Lysis and Clarification: The cells are harvested by centrifugation, resuspended in a lysis buffer, and lysed (e.g., by sonication). The cell debris is removed by centrifugation to obtain a clear lysate.

-

Purification: The recombinant protein is purified from the lysate, typically using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

-

Purity Assessment: The purity of the enzyme is assessed by SDS-PAGE.

Spectrophotometric Enzyme Activity Assay

This is a coupled enzyme assay to determine the activity of SPT or SGAT. The formation of this compound is coupled to the oxidation of NADH by hydroxypyruvate reductase (or lactate (B86563) dehydrogenase, which can also reduce this compound), and the decrease in absorbance at 340 nm is monitored.[15][16]

Reagents:

-

Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

L-Serine solution

-

Amino acceptor solution (Pyruvate for SPT, Glyoxylate for SGAT)

-

NADH solution

-

Hydroxypyruvate reductase or Lactate dehydrogenase

-

Purified aminotransferase enzyme solution

Procedure:

-

Prepare a reaction mixture in a cuvette containing the assay buffer, L-serine, amino acceptor, and NADH.

-

Add the coupling enzyme (hydroxypyruvate reductase or lactate dehydrogenase).

-

Initiate the reaction by adding the purified aminotransferase.

-

Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

-

Calculate the enzyme activity based on the rate of NADH oxidation (molar extinction coefficient of NADH at 340 nm is 6220 M⁻¹cm⁻¹).

Quantification of this compound by HPLC

High-Performance Liquid Chromatography (HPLC) can be used for the direct quantification of this compound in the reaction mixture.

Methodology:

-

Sample Preparation: Stop the enzymatic reaction at different time points (e.g., by adding acid or by heat inactivation). Centrifuge the samples to remove precipitated protein.

-

HPLC System: An HPLC system equipped with a suitable column (e.g., a reverse-phase C18 column) and a UV or mass spectrometry (MS) detector is used.

-

Mobile Phase: A suitable mobile phase (e.g., an aqueous buffer with an organic modifier like acetonitrile (B52724) or methanol) is used for separation.

-

Detection: this compound can be detected by its UV absorbance or more specifically by mass spectrometry.

-

Quantification: A standard curve is generated using known concentrations of this compound to quantify the amount produced in the enzymatic reaction.

Conclusion

The enzymatic synthesis of this compound from serine is a well-characterized biochemical process with significant implications in both fundamental metabolism and applied biocatalysis. The key enzymes, serine-pyruvate aminotransferase and serine-glyoxylate aminotransferase, have been extensively studied, providing a solid foundation for further research and development. The experimental protocols and quantitative data presented in this guide offer a valuable resource for scientists and researchers working in the fields of enzymology, metabolic engineering, and drug development. Further exploration into the engineering of these enzymes could lead to more efficient biocatalytic processes for the production of this compound and other valuable chemicals.

References

- 1. fmp.uma.es [fmp.uma.es]

- 2. Site-directed mutagenesis of the cysteinyl residues and the active-site serine residue of bacterial D-amino acid transaminase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Serine—pyruvate transaminase - Wikipedia [en.wikipedia.org]

- 4. Characterization and sequence analysis of rat serine:pyruvate/alanine:glyoxylate aminotransferase gene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Site-directed mutagenesis - Wikipedia [en.wikipedia.org]

- 6. Biocatalysis: Enzymatic Synthesis for Industrial Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. uniprot.org [uniprot.org]

- 8. Serine—glyoxylate transaminase - Wikipedia [en.wikipedia.org]

- 9. mdpi.com [mdpi.com]

- 10. Characteristics of hepatic serine-pyruvate aminotransferase in different mammalian species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Studies on a unique organelle localization of a liver enzyme, serine:pyruvate (or alanine:glyoxylate) aminotransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Characteristics of hepatic serine-pyruvate aminotransferase in different mammalian species - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Spectrophotometric Assays for Measuring Photorespiratory Glutamate:Glyoxylate and Serine:Glyoxylate Aminotransferase Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound substitutes for pyridoxine in serC mutants of Escherichia coli K-12 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Cloning and expression of the gene for serine-glyoxylate aminotransferase from an obligate methylotroph Hyphomicrobium methylovorum GM2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. afgsci.com [afgsci.com]

A Technical Guide to the Chemical Properties of 3-Hydroxypyruvate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of 3-Hydroxypyruvate, an important alpha-keto acid intermediate in metabolic pathways. The information is curated for researchers, scientists, and professionals in drug development, with a focus on quantitative data, experimental methodologies, and pathway visualization.

Core Chemical and Physical Properties

This compound, also known as β-hydroxypyruvic acid, is a key metabolite in the pathways of serine and glycine (B1666218) metabolism.[1][2] Its chemical identity and physical properties are summarized below.

| Property | Value | Source |

| IUPAC Name | 3-hydroxy-2-oxopropanoic acid | [1][3] |

| Synonyms | β-Hydroxypyruvate, 3-Hydroxypyruvic acid, OH-pyruvate | [1][2] |

| CAS Number | 1113-60-6 | [1][4] |

| Chemical Formula | C₃H₄O₄ | [1] |

| Molecular Weight | Average: 104.0615 g/mol , Monoisotopic: 104.010958616 g/mol | [1][3] |

| Physical Description | White to pale beige crystalline powder | [5] |

| Melting Point | 82.4 °C | [5] |

| Boiling Point | 257.0 °C | [5] |

| Water Solubility | 50 g/L at 20 °C (experimental), 209 g/L (predicted) | [2][5] |

| pKa (Strongest Acidic) | 2.57 | [1][2] |

| logP (o/w) | -2.079 (estimated) | [5] |

| SMILES | OCC(=O)C(O)=O | [1][3] |

| InChI Key | HHDDCCUIIUWNGJ-UHFFFAOYSA-N | [1][3] |

Structural and Chemical Identity

This compound is a three-carbon alpha-keto acid with a hydroxyl group on the third carbon.[2] In aqueous solution, it exists in equilibrium with its conjugate base, this compound. The deprotonation of the carboxylic acid group results in the this compound anion.[6]

Stability and Storage

For optimal stability, this compound should be stored under refrigeration in a tightly sealed container.[5] Under these conditions, it has a shelf life of 12 months or longer.[5] As with many small organic molecules, it is susceptible to degradation under conditions of high temperature, humidity, and light exposure.

Role in Metabolic Pathways

This compound is a crucial intermediate in the phosphorylated pathway of L-serine biosynthesis, a key anabolic route connecting glycolysis to amino acid metabolism. It is formed from 3-phosphohydroxypyruvate and is subsequently transaminated to form L-serine.

Experimental Protocols

Determination of pKa by Potentiometric Titration

This protocol outlines the determination of the acid dissociation constant (pKa) of this compound using potentiometric titration.

Methodology:

-

Preparation of Solutions:

-

Instrument Calibration:

-

Calibrate a pH meter using standard aqueous buffers of pH 4, 7, and 10.[7]

-

-

Titration Procedure:

-

Place a known volume (e.g., 20 mL) of the this compound sample solution into a reaction vessel equipped with a magnetic stirrer.

-

Immerse the calibrated pH electrode into the solution.

-

Acidify the solution to approximately pH 1.8-2.0 with 0.1 M HCl.[7]

-

Begin the titration by adding small, precise increments of the 0.1 M NaOH solution.

-

Record the pH value after each addition, ensuring the reading is stable (drift < 0.01 pH units/minute).[7]

-

Continue the titration until the pH reaches approximately 12-12.5.[7]

-

-

Data Analysis:

-

Plot the recorded pH values against the volume of NaOH added to generate a titration curve.

-

The equivalence point is the midpoint of the steepest portion of the curve.

-

The pKa is the pH at the half-equivalence point, which can be determined from the titration curve.

-

Determination of Aqueous Solubility by Shake-Flask Method

This protocol describes the determination of the thermodynamic aqueous solubility of this compound using the reliable shake-flask method.

Methodology:

-

Sample Preparation:

-

Add an excess amount of solid this compound to a series of glass vials containing a known volume of purified water (or a specific buffer solution).[8] The excess solid ensures that a saturated solution is formed.

-

-

Equilibration:

-

Seal the vials and place them in a water bath shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period (e.g., 24-96 hours) to ensure equilibrium is reached between the solid and dissolved compound.[8]

-

-

Sample Collection and Processing:

-

After equilibration, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw an aliquot of the supernatant.

-

Immediately filter the aliquot through a 0.45-micron filter to remove any undissolved particles.[8]

-

-

Concentration Analysis:

-

Quantify the concentration of this compound in the filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).[8]

-

The measured concentration represents the aqueous solubility of this compound under the specified conditions.

-

Stability Assessment

This protocol provides a general framework for assessing the stability of this compound, based on ICH guidelines.

Methodology:

-

Protocol Design:

-

Sample Storage:

-

Place accurately weighed samples of this compound in appropriate containers and store them in controlled environmental chambers under the defined conditions.[2]

-

-

Analytical Testing:

-

Data Evaluation:

-

Compare the results over time to the initial (time 0) data to determine the rate of degradation and identify any trends.

-

This data is used to establish the shelf-life and recommended storage conditions.

-

Enzymatic Assay for Hydroxypyruvate Reductase

This protocol describes a method to measure the activity of hydroxypyruvate reductase, an enzyme that catalyzes the reduction of this compound.

Methodology:

-

Reagent Preparation:

-

Assay Procedure:

-

In a quartz cuvette, combine the reaction buffer and the NADPH/NADH solution.

-

Incubate for 3-4 minutes at a constant temperature (e.g., 25 °C) to allow for temperature equilibration.[10]

-

Initiate the reaction by adding the enzyme solution.

-

Immediately start monitoring the decrease in absorbance at 340 nm using a spectrophotometer. This decrease corresponds to the oxidation of NADPH/NADH.[9]

-

-

Data Analysis:

-

Calculate the initial rate of the reaction from the linear portion of the absorbance vs. time plot.

-

Enzyme activity can be calculated using the Beer-Lambert law and the molar extinction coefficient of NADPH/NADH.

-

References

- 1. web.williams.edu [web.williams.edu]

- 2. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]

- 3. Determination of the relative pKa's of mixtures of organic acids using NMR titration experiments based on aliased 1H–13C HSQC spectra - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 4. Rat Serine--pyruvate aminotransferase, mitochondrial ELISA Kit [gbiosciences.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. This compound | C3H3O4- | CID 4186339 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. creative-bioarray.com [creative-bioarray.com]

- 8. Investigation of possible solubility and dissolution advantages of cocrystals, I: Aqueous solubility and dissolution rates of ketoconazole and its cocrystals as functions of pH - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structural, Biochemical, and Evolutionary Characterizations of Glyoxylate/Hydroxypyruvate Reductases Show Their Division into Two Distinct Subfamilies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. rsc.org [rsc.org]

The Pivotal Role of 3-Hydroxypyruvate in Photorespiration: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Photorespiration, or the C2 cycle, is an indispensable metabolic pathway in photosynthetic organisms, mitigating the detrimental effects of RuBisCO's oxygenase activity. A critical juncture in this pathway is the conversion of 3-hydroxypyruvate to glycerate, a reaction that facilitates the recycling of carbon back into the Calvin-Benson cycle. This technical guide provides an in-depth exploration of the role of this compound in photorespiration, with a particular focus on the enzymatic players, their kinetics, and the methodologies employed for their study. This document is intended to serve as a comprehensive resource for researchers in plant biology, biochemistry, and for professionals in drug development seeking to understand and potentially manipulate this vital metabolic process.

Introduction to Photorespiration and the C2 Cycle

Photorespiration is initiated in the chloroplast when RuBisCO, in the presence of high O₂ and low CO₂ concentrations, catalyzes the oxygenation of ribulose-1,5-bisphosphate (RuBP) to produce one molecule of 3-phosphoglycerate (B1209933) (3-PGA) and one molecule of 2-phosphoglycolate (B1263510) (2-PG).[1][2] While 3-PGA directly enters the Calvin-Benson cycle, the two-carbon compound 2-PG is a potent inhibitor of several key photosynthetic enzymes and must be salvaged through the complex and energy-intensive photorespiratory pathway.[3] This pathway spans three cellular compartments: the chloroplast, the peroxisome, and the mitochondrion.[4]

The C2 cycle is responsible for the conversion of two molecules of 2-PG into one molecule of 3-PGA, with the release of one molecule of CO₂ and NH₃.[2] A key intermediate in the latter stages of this pathway is this compound, which is formed in the peroxisome from serine via a transamination reaction.[3][5] The subsequent reduction of this compound to glycerate is a crucial step for channeling the salvaged carbon back into photosynthetic carbon fixation.

The Enzymatic Reduction of this compound

The conversion of this compound to glycerate is primarily catalyzed by the enzyme hydroxypyruvate reductase (HPR). In the model plant Arabidopsis thaliana, this critical step is characterized by a remarkable degree of redundancy, with multiple HPR isoforms exhibiting distinct subcellular localizations and kinetic properties. This redundancy underscores the importance of efficiently metabolizing this compound to maintain photosynthetic efficiency.[5][6]

Hydroxypyruvate Reductase Isoforms in Arabidopsis thaliana

Arabidopsis possesses three main isoforms of hydroxypyruvate reductase:

-

HPR1 (At1g68010): This is the major, NADH-dependent isoform located in the peroxisomes.[4][7] It is considered a core enzyme of the photorespiratory cycle.[7]

-

HPR2 (At1g79870): A cytosolic, NADPH-preferring isoform that provides an efficient bypass to the peroxisomal reaction.[4][5]

-

HPR3 (At1g12550): This isoform is targeted to the chloroplast and also exhibits a preference for NADPH. It is believed to provide an additional compensatory pathway for the reduction of both this compound and glyoxylate.[5][6][8]

The presence of these multiple isoforms suggests a complex regulatory network that ensures the robust conversion of this compound to glycerate under varying metabolic and environmental conditions.

Quantitative Data on this compound Metabolism

Enzyme Kinetics of Hydroxypyruvate Reductase Isoforms

The kinetic parameters of the HPR isoforms reveal their substrate preferences and catalytic efficiencies. While comprehensive kinetic data for all Arabidopsis isoforms with this compound is still being fully elucidated, studies on wild-type and phosphomimetic mutant versions of HPR1 provide valuable insights.

| Enzyme | Substrate | Cofactor | K_m_ (µM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (s⁻¹µM⁻¹) | Reference |

| Arabidopsis HPR1 (Wild-Type) | This compound | NADH | 62 ± 2 | 15,911 ± 2,236 | 256.6 | [7] |

| Arabidopsis HPR1 (Wild-Type) | This compound | NADPH | 510 ± 50 | 9,606 ± 1,518 | 18.8 | [7] |

| Arabidopsis HPR1 (T335D phosphomimetic) | This compound | NADH | 97 ± 11 | 7,500 ± 1,300 | 77.3 | [7] |

| Arabidopsis HPR1 (T335D phosphomimetic) | This compound | NADPH | 353 ± 29 | 13,000 ± 2,000 | 36.8 | [7] |

| Cucumis sativus HPR | This compound | NADH | 62 ± 6 | - | - | [9] |

Table 1: Kinetic Parameters of Hydroxypyruvate Reductase Isoforms. This table summarizes the available Michaelis-Menten constants (K_m_) and catalytic turnover numbers (k_cat_) for HPR isoforms with this compound. The data for Arabidopsis HPR1 highlights its preference for NADH as a cofactor.

Metabolite Levels in hpr Mutants

The analysis of Arabidopsis mutants lacking one or more HPR isoforms provides direct evidence for their in vivo roles in photorespiratory metabolism. Knockout mutants exhibit significant alterations in the steady-state levels of photorespiratory intermediates, particularly this compound and glycerate.

| Genotype | This compound Level (Fold Change vs. Wild-Type) | Glycerate Level (Fold Change vs. Wild-Type) | Reference |

| hpr1 | Increased | Increased | [10][11] |

| hpr2 | Slightly Increased | Unaltered | [4] |

| hpr3 | Slightly Altered | Slightly Altered | [5] |

| hpr1xhpr2 | Increased | Increased | [4] |

| hpr1xhpr2xhpr3 | Further Increased | - | [5] |

Table 2: Relative Abundance of this compound and Glycerate in Arabidopsis hpr Mutants. This table illustrates the impact of HPR deficiency on the steady-state levels of its substrate and product. The accumulation of this compound in the mutants confirms the essential role of HPRs in its metabolism.

Experimental Protocols

Generation and Confirmation of Arabidopsis T-DNA Insertional Mutants

A reverse genetics approach using T-DNA insertional mutants is a powerful tool to investigate the function of the HPR isoforms.

Workflow for Mutant Analysis:

Detailed Steps:

-

Seed Acquisition and Selection: T-DNA insertional mutant lines for the HPR genes can be ordered from the Arabidopsis Biological Resource Center (ABRC).[12] Seeds are surface-sterilized and plated on selective medium containing the appropriate antibiotic (e.g., kanamycin) to identify resistant seedlings carrying the T-DNA insertion.[13]

-

Genotyping: Genomic DNA is extracted from the leaves of resistant plants.[13] PCR is performed using a combination of gene-specific primers flanking the T-DNA insertion site and a T-DNA left border primer.[12] This allows for the differentiation between wild-type, heterozygous, and homozygous individuals.

-

Confirmation of Knockout: The absence of the full-length transcript in homozygous mutant lines is confirmed by reverse transcription-PCR (RT-PCR) or quantitative real-time PCR (qRT-PCR).[14]

Spectrophotometric Assay for Hydroxypyruvate Reductase Activity

The enzymatic activity of HPR can be determined by monitoring the oxidation of NADH or NADPH at 340 nm.[15]

Protocol:

-

Protein Extraction: Homogenize approximately 100 mg of leaf tissue in 1 mL of ice-cold extraction buffer (e.g., 25 mM HEPES-KOH, pH 7.6, 1 mM MgCl₂, 1 mM KCl, 10 mM β-mercaptoethanol, 0.1 mM PMSF).[4] Centrifuge at 20,000 x g for 20 minutes at 4°C. The supernatant contains the crude protein extract.

-

Assay Mixture: Prepare a reaction mixture containing:

-

50 mM HEPES-KOH, pH 7.1

-

0.2 mM NADH or NADPH

-

Crude protein extract

-

-

Reaction Initiation: Start the reaction by adding 1 mM this compound.

-

Measurement: Immediately measure the decrease in absorbance at 340 nm using a spectrophotometer. The rate of NADH/NADPH oxidation is proportional to the HPR activity.

-

Calculation: Calculate the specific activity using the molar extinction coefficient of NADH/NADPH (6.22 mM⁻¹cm⁻¹).

Metabolite Extraction and Quantification by GC-MS

Gas chromatography-mass spectrometry (GC-MS) is a robust method for the quantification of photorespiratory intermediates, including this compound and glycerate.

Workflow for Metabolite Analysis:

Detailed Steps:

-

Sample Preparation: Harvest leaf tissue and immediately freeze in liquid nitrogen to quench metabolic activity.[16] Grind the frozen tissue to a fine powder.

-

Extraction: Extract metabolites using a cold methanol/chloroform/water solvent system.[3][17]

-

Phase Separation: Centrifuge the mixture to separate the polar (containing organic acids, amino acids, and sugars), non-polar (lipids), and solid (starch, protein) phases.[18]

-

Derivatization: The polar phase is dried and the metabolites are derivatized to increase their volatility for GC-MS analysis. A common two-step derivatization involves methoximation followed by silylation.[19]

-

GC-MS Analysis: The derivatized samples are injected into a GC-MS system for separation and detection.

-

Quantification: The absolute or relative amounts of this compound and glycerate are determined by comparing their peak areas to those of internal standards.[20]

Signaling Pathways and Logical Relationships

The conversion of this compound to glycerate is a key step in the photorespiratory pathway, which is intricately linked to primary carbon and nitrogen metabolism.

Conclusion

The metabolism of this compound is a critical control point in the photorespiratory pathway. The existence of multiple, subcellularly distinct hydroxypyruvate reductase isoforms highlights the metabolic flexibility and robustness of this process in plants. A thorough understanding of the enzymes involved, their kinetic properties, and the regulatory mechanisms governing this step is essential for developing strategies to enhance photosynthetic efficiency and crop productivity. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the multifaceted role of this compound in plant metabolism.

References

- 1. Frontiers | Characterization of Arabidopsis thaliana Hydroxyphenylpyruvate Reductases in the Tyrosine Conversion Pathway [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. protocols.io [protocols.io]

- 4. A Cytosolic Pathway for the Conversion of Hydroxypyruvate to Glycerate during Photorespiration in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Hydroxypyruvate-Reducing System in Arabidopsis: Multiple Enzymes for the Same End - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The hydroxypyruvate-reducing system in Arabidopsis: multiple enzymes for the same end - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Phosphomimetic T335D Mutation of Hydroxypyruvate Reductase 1 Modifies Cofactor Specificity and Impacts Arabidopsis Growth in Air - PMC [pmc.ncbi.nlm.nih.gov]

- 8. uniprot.org [uniprot.org]

- 9. Purification and Characterization of Hydroxypyruvate Reductase from Cucumber Cotyledons - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Metabolite Profiling in Arabidopsis thaliana with Moderately Impaired Photorespiration Reveals Novel Metabolic Links and Compensatory Mechanisms of Photorespiration - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. bitesizebio.com [bitesizebio.com]

- 13. Protocol for screening and expression studies of T-DNA and tagging-based insertional knox mutants in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ltt.uni-rostock.de [ltt.uni-rostock.de]

- 15. Spectrophotometric Assays for Measuring Hydroxypyruvate Reductase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Protocol for Targeted LC-MS Analysis for Plant Secondary Metabolites - Creative Proteomics [creative-proteomics.com]

- 17. Multiplatform Plant Metabolomics Analysis Protocol for Arabidopsis thaliana [protocols.io]

- 18. A Simple Fractionated Extraction Method for the Comprehensive Analysis of Metabolites, Lipids, and Proteins from a Single Sample - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. An Arabidopsis GCMS chemical ionization technique to quantify adaptive responses in central metabolism - PMC [pmc.ncbi.nlm.nih.gov]

The Central Role of 3-Hydroxypyruvate in Plant Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxypyruvate (3-HP) is a small, three-carbon α-keto acid that holds a critical position in the primary metabolism of plants. Primarily recognized as a key intermediate in the photorespiratory pathway, 3-HP is central to the process that salvages carbon lost due to the oxygenase activity of RuBisCO. The metabolism of 3-HP is tightly regulated and compartmentalized within the plant cell, involving a series of enzymatic reactions that connect the carbon and nitrogen assimilation pathways. This technical guide provides an in-depth overview of the natural occurrence of this compound in plants, its biosynthesis, and its metabolic fate. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals in drug development who are interested in the fundamental metabolic pathways of plants and the potential for their manipulation.

Natural Occurrence and Quantitative Data

This compound is ubiquitously present in C3 plants, where its concentration can fluctuate based on environmental conditions such as light intensity, CO2 levels, and temperature, all of which influence the rate of photorespiration. The primary site of its synthesis and metabolism is within the photosynthetic tissues, particularly the leaves.

Quantitative analysis of 3-HP in plant tissues is challenging due to its reactive nature and typically low steady-state concentrations. However, studies utilizing advanced analytical techniques such as gas chromatography-mass spectrometry (GC-MS) have enabled the quantification of this metabolite. The table below summarizes the available quantitative data for this compound in the model plant Arabidopsis thaliana.

| Plant Species | Tissue | Developmental Stage | Growth Condition | This compound Concentration (nmol/g FW) | Reference |

| Arabidopsis thaliana (Col-0) | Rosette Leaves | 5.1 (Boyes et al., 2001) | Normal Air (Short Day) | ~0.05 | [1] |

| Arabidopsis thaliana (hpr1 mutant) | Rosette Leaves | 5.1 (Boyes et al., 2001) | Normal Air (Short Day) | ~9.5 (190-fold increase) | [1] |

Biosynthesis and Metabolic Pathways of this compound

The metabolism of this compound is intricately linked with the photorespiratory cycle, a pathway that spans three cellular compartments: the chloroplast, the peroxisome, and the mitochondrion.

Biosynthesis of this compound

This compound is synthesized in the peroxisome from the amino acid serine. This reaction is catalyzed by the enzyme serine-glyoxylate aminotransferase (SGAT) , which transfers the amino group from serine to glyoxylate, producing 3-HP and glycine[2][3].

References

An In-depth Technical Guide to 3-Hydroxypyruvate: CAS Number and Molecular Structure

This technical guide provides a comprehensive overview of 3-Hydroxypyruvate, a key intermediate in various metabolic pathways. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical properties, molecular structure, and biological significance.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound for easy reference and comparison.

| Parameter | Value |

| CAS Number | 1113-60-6[1][2][3][4][5] |

| Molecular Formula | C₃H₄O₄[1][3][5] |

| Average Molecular Weight | 104.0615 g/mol [1] |

| Monoisotopic Molecular Weight | 104.010958616 g/mol [1] |

| SMILES | OCC(=O)C(O)=O[1][2] |

| InChI Key | HHDDCCUIIUWNGJ-UHFFFAOYSA-N[1][2] |

| IUPAC Name | 3-hydroxy-2-oxopropanoic acid[1] |

Molecular Structure

This compound, with the chemical formula C₃H₄O₄, is a beta-keto acid. Its structure consists of a three-carbon chain with a carboxylic acid group, a ketone group at the second carbon (alpha-keto acid), and a hydroxyl group at the third carbon. This structure is crucial for its role as a substrate in various enzymatic reactions.

Metabolic Pathway Involvement

This compound is a significant metabolite in the glycine, serine, and threonine metabolism pathway.[1] One of the key reactions involving this molecule is its formation from L-serine and pyruvate (B1213749), a reaction catalyzed by the enzyme Serine-pyruvate transaminase (EC 2.6.1.51). In this reversible reaction, L-serine donates its amino group to pyruvate, resulting in the formation of this compound and L-alanine.[1] This pathway is integral to the interconversion of amino acids and carbohydrates.

Another critical enzyme in the metabolism of this compound is glyoxylate (B1226380) reductase/hydroxypyruvate reductase (GRHPR). This enzyme is responsible for the reduction of hydroxypyruvate to D-glycerate and also plays a role in the detoxification of glyoxylate.[2][5][6]

The following diagram illustrates the enzymatic conversion of L-serine and pyruvate to this compound and L-alanine.

Experimental Protocols

Detailed experimental protocols for studying enzymes involved in this compound metabolism, such as Serine--pyruvate aminotransferase and Glyoxylate reductase/hydroxypyruvate reductase, can be found in the cited literature. These protocols typically involve enzyme assays to measure catalytic activity, protein expression and purification techniques, and structural biology methods like X-ray crystallography to understand the enzyme-substrate interactions. For instance, the activity of Serine-pyruvate transaminase can be assayed by monitoring the formation of L-alanine or this compound using chromatographic or spectrophotometric methods.

References

- 1. Serine—pyruvate transaminase - Wikipedia [en.wikipedia.org]

- 2. WikiGenes - GRHPR - glyoxylate reductase/hydroxypyruvate... [wikigenes.org]

- 3. Studies on a unique organelle localization of a liver enzyme, serine:pyruvate (or alanine:glyoxylate) aminotransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Structural basis of substrate specificity in human glyoxylate reductase/hydroxypyruvate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

The Discovery and Metabolic Journey of 3-Hydroxypyruvate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxypyruvic acid, a simple alpha-keto acid, holds a pivotal position in central metabolism, acting as a key intermediate in fundamental pathways such as serine biosynthesis and photorespiration.[1][2] Its discovery and the subsequent elucidation of its metabolic roles have been instrumental in advancing our understanding of carbon and nitrogen flow in both plants and animals. This technical guide provides an in-depth exploration of the history, discovery, and key experimental findings related to 3-Hydroxypyruvate, tailored for researchers and professionals in the life sciences.

Discovery and Early History

The definitive first isolation and chemical synthesis of this compound are rooted in the mid-20th century, a period marked by significant advancements in chromatography and enzymatic assays. While a single, seminal "discovery" paper is not readily apparent, its existence and characterization emerged from the collective efforts of researchers studying keto acids and amino acid metabolism.

Key contributions that paved the way for understanding this compound include:

-

Early Studies on Keto Acids (c. 1950s): The development of paper chromatography in the early 1950s provided the analytical tools necessary to separate and identify various keto acids from biological extracts.[3][4][5] These methods allowed for the initial detection of a compound with the characteristics of this compound in plant and animal tissues.

-

Enzymatic Formation from Serine (1956): H.J. Sallach's work in 1956 demonstrated the enzymatic conversion of L-serine to this compound, providing a crucial link between amino acid metabolism and this keto acid.[6]

-

Chemical Synthesis and Characterization (1958): A significant milestone was the work of Dickens and Williamson, who, in 1958, published detailed methods for the preparation of lithium hydroxypyruvate and the free acid, hydroxypyruvic acid.[3][7] This provided a stable, purified source of the compound for subsequent biochemical studies.

Metabolic Significance

This compound is a central metabolite in two critical and interconnected pathways: the phosphorylated pathway of serine biosynthesis and the photorespiratory cycle.

Serine Biosynthesis

In the primary pathway for L-serine synthesis, 3-phosphoglycerate, an intermediate of glycolysis, is oxidized to 3-phosphohydroxypyruvate. This is then transaminated to 3-phosphoserine, which is finally hydrolyzed to L-serine. While this compound is not a direct intermediate in this main pathway, it is involved in an alternative route where serine can be converted to this compound through the action of serine-pyruvate aminotransferase.[8]

Photorespiration

The role of this compound in photorespiration, a process that occurs in photosynthetic organisms in the presence of light and high oxygen concentrations, was extensively investigated by N.E. Tolbert and his colleagues.[9][10][11] In this pathway, the enzyme RuBisCO fixes oxygen instead of carbon dioxide, leading to the formation of 2-phosphoglycolate. The subsequent metabolic salvage pathway involves a series of reactions in the chloroplasts, peroxisomes, and mitochondria. Within the peroxisome, serine is converted to this compound, which is then reduced to glycerate by hydroxypyruvate reductase.[9][10] This glycerate can then re-enter the Calvin cycle in the chloroplast.

Key Enzymes in this compound Metabolism

Several key enzymes catalyze the synthesis and conversion of this compound. The discovery and characterization of these enzymes have been fundamental to understanding its metabolic roles.

Hydroxypyruvate Reductase (HPR)

-

Discovery and Characterization: The enzymatic reduction of hydroxypyruvic acid to D-glyceric acid in higher plants was first described by Stafford, Magaldi, and Vennesland in 1954.[12] Subsequent work by N.E. Tolbert's group further localized and characterized hydroxypyruvate reductase in spinach leaf particles.[9]

-

Function: HPR catalyzes the NADH-dependent reduction of this compound to D-glycerate, a key step in the photorespiratory pathway.[9][13]

D-Glycerate Dehydrogenase

-

Discovery and Characterization: This enzyme, which can also catalyze the reduction of this compound, has been studied in various organisms. Comparative studies in higher plants have revealed its distribution and developmental regulation.[8]

-

Function: D-glycerate dehydrogenase catalyzes the reversible oxidation of D-glycerate to this compound, using NAD+ as a cofactor.

Hydroxypyruvate Isomerase

-

Discovery and Characterization: This enzyme was identified and characterized in bacteria such as Bacillus fastidiosus.

-

Function: Hydroxypyruvate isomerase catalyzes the interconversion of this compound and tartronate (B1221331) semialdehyde.

Experimental Protocols

This section provides an overview of the classical experimental methodologies used in the study of this compound. For complete and detailed protocols, consulting the original publications is highly recommended.

Synthesis of Lithium Hydroxypyruvate and Hydroxypyruvic Acid

Reference: Dickens, F., & Williamson, D. H. (1958). The preparation and properties of lithium hydroxypyruvate and hydroxypyruvic acid. Biochemical Journal, 68(1), 74–81.[3]

This foundational paper provides a detailed chemical synthesis method, which was crucial for obtaining a stable and pure form of the compound for subsequent enzymatic and metabolic studies. The protocol involves the oxidation of a suitable precursor followed by purification and crystallization of the lithium salt.

Quantitative Determination of this compound

Reference: Dickens, F., & Williamson, D. H. (1958). The determination of hydroxypyruvate and glycolaldehyde (B1209225). Biochemical Journal, 68(1), 84–88.[7]

A spectrophotometric method was developed based on the enzymatic reduction of this compound by a purified D-glyceric dehydrogenase from liver, monitoring the change in absorbance of NADH at 340 nm. This assay provided a sensitive and specific means of quantifying this compound in biological samples.

Isolation and Assay of Hydroxypyruvate Reductase from Plants

Reference: Stafford, H. A., Magaldi, A., & Vennesland, B. (1954). The enzymatic reduction of hydroxypyruvic acid to D-glyceric acid in higher plants. The Journal of biological chemistry, 207(2), 621–629.[12]

This pioneering work describes the partial purification of hydroxypyruvate reductase from wheat germ and spinach leaves. The experimental protocol involves ammonium (B1175870) sulfate (B86663) fractionation of plant extracts followed by enzymatic assays to measure the reduction of this compound by monitoring the oxidation of NADH.

Quantitative Data

The following tables summarize key quantitative data from historical and contemporary studies on this compound and its associated enzymes.

Table 1: Physicochemical Properties of 3-Hydroxypyruvic Acid [5][13]

| Property | Value |

| Chemical Formula | C₃H₄O₄ |

| Molar Mass | 104.06 g/mol |

| Appearance | White solid |

| IUPAC Name | 3-Hydroxy-2-oxopropanoic acid |

Table 2: Kinetic Properties of Hydroxypyruvate Reductase (HPR)

| Organism | Substrate | Km (µM) | Cofactor | Reference |

| Spinach Leaves | Hydroxypyruvate | ~150 | NADH | Tolbert et al. (1970)[9] |

| Arabidopsis thaliana | Hydroxypyruvate | - | NADH/NADPH | Timm et al. (2008)[14] |

Table 3: Properties of D-Glycerate Dehydrogenase

| Organism | Molecular Weight (kDa) | Substrates | Reference |

| Rat Liver | - | D-Glycerate, Hydroxypyruvate | Dawkins & Dickens (1965) |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows related to this compound.

References

- 1. ndl.ethernet.edu.et [ndl.ethernet.edu.et]

- 2. The preparation and properties of lithium hydroxypyruvate and hydroxypyruvic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Tolbert, N.E. (1979) Glycolate Metabolism by Higher Plants and Algae. In Gibbs, M. and Latzko, E., Eds., Photosynthesis II. Encyclopedia of Plant Physiology (New Series), Springer, Berlin, Heidelberg, 338-352. - References - Scientific Research Publishing [scirp.org]

- 5. alameed.edu.iq [alameed.edu.iq]

- 6. The determination of hydroxypyruvate and glycolaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi-res.com [mdpi-res.com]

- 8. The enzymatic reduction of hydroxypyruvic acid to D-glyceric acid in higher plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Leaf peroxisomes and their relation to photorespiration and photosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Tetrose metabolism. 1. The preparation and degradation of specifically labelled [14C]tetroses and [14C]tetritols - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Spectrophotometric Assays for Measuring Hydroxypyruvate Reductase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Properties of a new glyoxylate reductase from leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The oxidation of d- and l-glycerate by rat liver - PMC [pmc.ncbi.nlm.nih.gov]

Elucidating the 3-Hydroxypyruvate Metabolic Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the 3-Hydroxypyruvate metabolic pathway, a crucial intersection in cellular metabolism, most prominently featured in the photorespiratory cycle of plants. The guide details the core enzymatic reactions, presents quantitative kinetic data, outlines key experimental protocols for its study, and visualizes the intricate relationships within the pathway and its experimental investigation.

The Core this compound Metabolic Pathway

The this compound metabolic pathway is a central route for the metabolism of serine and the detoxification of glyoxylate. In photosynthetic organisms, it is an indispensable part of the photorespiratory pathway, salvaging carbon lost through the oxygenase activity of RuBisCO. The pathway involves a series of enzymatic conversions spanning multiple cellular compartments, including peroxisomes, the cytosol, and mitochondria.

The canonical pathway begins with the transamination of L-serine to this compound, catalyzed by Serine-glyoxylate aminotransferase (SGAT). Subsequently, this compound is reduced to D-glycerate by Hydroxypyruvate Reductase (HPR). This D-glycerate can then re-enter the Calvin cycle in the chloroplast after phosphorylation. In humans, the enzyme Glyoxylate Reductase/Hydroxypyruvate Reductase (GRHPR) performs a similar reduction and is critical for preventing the buildup of glyoxylate, a precursor to oxalate; defects in this enzyme lead to primary hyperoxaluria type 2.[1]

Quantitative Data: Enzyme Kinetics

The efficiency and substrate affinity of the core enzymes in the this compound pathway are critical for understanding metabolic flux. The following tables summarize key kinetic parameters from different organisms.

Table 1: Kinetic Parameters of Serine-Glyoxylate Aminotransferase (SGAT)

| Organism | Substrate | Km (mM) | kcat (s⁻¹) | Catalytic Efficiency (kcat/Km) (M⁻¹s⁻¹) | Reference(s) |

| Arabidopsis thaliana (recombinant) | L-Serine | 2.47 | 6.4 | 2.59 x 10³ | [2] |

| Arabidopsis thaliana (recombinant) | L-Alanine | 0.87 | 2.86 | 3.29 x 10³ | [2] |

| Arabidopsis thaliana (native) | L-Alanine | 1.25 | - | - | [3] |

| Arabidopsis thaliana (native) | Glycine | 2.83 | - | - | [3] |

| Spinach (peroxisomal) | Glyoxylate | 0.15 | - | - | [4][5] |

| Spinach (peroxisomal) | Amino Acids | 2 - 3 | - | - | [4][5] |

Table 2: Kinetic Parameters of Hydroxypyruvate Reductase (HPR) and Homologs

| Organism / Enzyme | Substrate | Cofactor | Km (mM) | Vmax | kcat (s⁻¹) | Reference(s) |

| Spinach (NADPH-dependent) | Hydroxypyruvate | NADPH | 0.3 (pH 8.2) | Highest at pH 5.5-6.5 | - | [6][7] |

| Spinach (NADPH-dependent) | Hydroxypyruvate | NADPH | 0.8 (pH 5.5-6.5) | - | - | [6][7] |

| Arabidopsis thaliana (HPPR2) | Hydroxypyruvic acid | - | 0.16 ± 0.01 | - | 13.9 ± 0.3 | [8] |

| Arabidopsis thaliana (HPR1) | Hydroxypyruvic acid | - | 0.13 ± 0.01 | - | 134.1 ± 3.4 | [8] |

| Homo sapiens (GRHPR) | Hydroxypyruvate | NADPH | 0.5 | - | - | [1] |

| Homo sapiens (GRHPR) | Glyoxylate | NADPH | 1.25 | - | - | [1] |

Table 3: Kinetic Parameters of Glycerate Dehydrogenase (GDH)

| Organism / Enzyme | Substrate | Cofactor | Km (mM) | Vmax | kcat (s⁻¹) | Reference(s) |

| Homo sapiens (GRHPR) | D-Glycerate | NADP⁺ | 20 | Low activity | - | [1] |

| Homo sapiens (GRHPR) | NADPH | - | 0.08 | - | - | [1] |

| Homo sapiens (GRHPR) | NADP⁺ | - | 0.03 | - | - | [1] |

Experimental Protocols for Pathway Elucidation

Spectrophotometric Assay of Hydroxypyruvate Reductase (HPR) Activity

This protocol details a continuous spectrophotometric assay to measure the activity of HPR by monitoring the oxidation of NAD(P)H.

Principle: Hydroxypyruvate Reductase catalyzes the reduction of this compound to D-glycerate using NADH or NADPH as a cofactor. The rate of the reaction is determined by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NAD(P)H (ε = 6.22 mM⁻¹cm⁻¹).[3]

Reagents:

-

Assay Buffer: 100 mM HEPES-KOH, pH 7.5

-

NADH or NADPH solution: 10 mM stock in Assay Buffer

-

This compound solution: 100 mM stock in water (prepare fresh)

-

Enzyme extract or purified protein

Procedure:

-

Prepare a reaction mixture in a 1 mL quartz cuvette containing:

-

880 µL Assay Buffer

-

100 µL this compound solution (final concentration: 10 mM)

-

-

Equilibrate the mixture to the desired temperature (e.g., 25°C or 30°C) in a temperature-controlled spectrophotometer.

-

Initiate the reaction by adding 20 µL of 10 mM NADH or NADPH solution (final concentration: 0.2 mM).

-

Immediately start monitoring the decrease in absorbance at 340 nm for 3-5 minutes.

-

To determine the specific activity, subtract the rate of non-enzymatic NAD(P)H oxidation by running a blank reaction without the enzyme extract.

-

Calculate the enzyme activity using the Beer-Lambert law.

Quantification of this compound by HPLC

This protocol provides a general method for the separation and quantification of this compound and other organic acids from biological samples using High-Performance Liquid Chromatography (HPLC).

Principle: Organic acids, including this compound, are separated based on their polarity using a reversed-phase column (e.g., C18) or an ion-exchange column. Detection is typically achieved using a UV detector at a low wavelength (around 210 nm), where the carboxyl group absorbs light.[9][10][11]

Equipment and Reagents:

-

HPLC system with a UV or Diode Array Detector (DAD)

-

Reversed-phase C18 column or an organic acid analysis column (e.g., Aminex HPX-87H)

-

Mobile Phase: e.g., 25 mM potassium phosphate (B84403) buffer, pH 2.5, or dilute sulfuric acid (5 mM)[12]

-

Acetonitrile (for column cleaning)

-

This compound standard

-

Metabolite extraction solvent (e.g., ice-cold 80% methanol)

Procedure:

-

Sample Preparation:

-

Homogenize frozen biological tissue in ice-cold extraction solvent.

-

Centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet debris.

-

Collect the supernatant and filter through a 0.22 µm syringe filter into an HPLC vial.

-

-

HPLC Analysis:

-

Equilibrate the column with the mobile phase at a constant flow rate (e.g., 0.5-1.0 mL/min) until a stable baseline is achieved.

-

Inject 10-20 µL of the filtered sample extract.

-

Run the analysis isocratically for a set time (e.g., 20-30 minutes).

-

Monitor the absorbance at 210 nm.

-

-

Quantification:

-

Prepare a standard curve by injecting known concentrations of this compound.

-

Identify the this compound peak in the sample chromatogram by comparing its retention time to the standard.

-

Quantify the amount of this compound in the sample by integrating the peak area and comparing it to the standard curve.

-

Workflow for ¹³C-Metabolic Flux Analysis (MFA)

This section outlines the general workflow for investigating the this compound pathway using stable isotope labeling.

Principle: ¹³C-MFA is a powerful technique to quantify the in vivo rates (fluxes) of metabolic reactions. A ¹³C-labeled substrate (e.g., ¹³CO₂) is supplied to the biological system. As the label is incorporated into downstream metabolites, the mass distribution of these metabolites changes. By measuring the isotopic labeling patterns using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, the relative contributions of different pathways to the production of a metabolite can be calculated.[13][14][15]

Regulation of the this compound Pathway

The flux through the this compound pathway is tightly regulated at multiple levels to meet the metabolic demands of the cell and respond to environmental cues.

Transcriptional Regulation: The genes encoding photorespiratory enzymes, including those in the this compound pathway, are generally co-expressed and induced by light.[16] However, studies in Arabidopsis suggest that rapid adjustments to changing CO₂ levels are managed primarily at the level of enzyme activity rather than through significant transcriptional changes.[16] In yeast, the HPR1 gene has been identified as a global positive regulator of the transcription of many unrelated genes, suggesting a broader role in transcriptional control beyond its metabolic function.[16][17][18][19][20]

Post-Translational Modification: Post-translational modifications provide a rapid mechanism for modulating enzyme activity. In Arabidopsis, HYDROXYPYRUVATE REDUCTASE 1 (HPR1) activity can be regulated by phosphorylation. A phosphomimetic mutation at threonine 335 (T335D) was shown to reduce the enzyme's NADH-dependent activity while enhancing its NADPH-dependent activity.[21] This suggests that phosphorylation could shift the cofactor preference of HPR1, thereby altering the peroxisomal redox balance. Additionally, Tyr nitration has been reported to inhibit pea HPR1 activity, indicating a role for reactive nitrogen species in regulating the pathway.[21]

Metabolic Regulation: The pathway is also subject to regulation by its own intermediates and other metabolites. For instance, several photorespiratory metabolites, including glycine and serine, act as signaling molecules that can induce the transcription of photorespiratory genes.[16] The enzyme NADPH-dependent hydroxypyruvate reductase from spinach is subject to strong substrate inhibition by hydroxypyruvate at pH values above 6.0.[7]

Relevance in Research and Drug Development

Understanding the this compound pathway is critical for both agricultural and biomedical research. In agriculture, manipulating the photorespiratory pathway is a key strategy for improving crop yields, as photorespiration can significantly reduce the efficiency of photosynthesis. A thorough understanding of the enzymes in the this compound pathway is essential for these bioengineering efforts.

In the context of human health, the enzyme Glyoxylate Reductase/Hydroxypyruvate Reductase (GRHPR) is of significant interest. Deficiency in this enzyme leads to primary hyperoxaluria type 2, a rare genetic disorder characterized by the accumulation of oxalate, leading to kidney stones and renal failure.[1] Therefore, GRHPR is a potential target for therapeutic intervention. A detailed understanding of its kinetic properties and regulation is crucial for the development of drugs to treat this condition.

References

- 1. Kinetic analysis and tissue distribution of human D-glycerate dehydrogenase/glyoxylate reductase and its relevance to the diagnosis of primary hyperoxaluria type 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. uniprot.org [uniprot.org]

- 3. Properties of serine:glyoxylate aminotransferase purified from Arabidopsis thaliana leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Serine: glyoxylate, alanine:glyoxylate, and glutamate:glyoxylate aminotransferase reactions in peroxisomes from spinach leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Purification and characterization of a novel NADPH(NADH)-dependent hydroxypyruvate reductase from spinach leaves. Comparison of immunological properties of leaf hydroxypyruvate reductases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Purification and characterization of a novel NADPH(NADH)-dependent hydroxypyruvate reductase from spinach leaves. Comparison of immunological properties of leaf hydroxypyruvate reductases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Characterization of Arabidopsis thaliana Hydroxyphenylpyruvate Reductases in the Tyrosine Conversion Pathway [frontiersin.org]

- 9. Determination of organic acids in plants of Silene paradoxa L. by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. shimadzu.com [shimadzu.com]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 16. tandfonline.com [tandfonline.com]

- 17. The Yeast Hrs1 Gene Is Involved in Positive and Negative Regulation of Transcription and Shows Genetic Characteristics Similar to Sin4 and Gal11 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Hpr1 Is Preferentially Required for Transcription of Either Long or G+C-Rich DNA Sequences in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Human hHpr1/p84/Thoc1 Regulates Transcriptional Elongation and Physically Links RNA Polymerase II and RNA Processing Factors - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Phosphomimetic T335D Mutation of Hydroxypyruvate Reductase 1 Modifies Cofactor Specificity and Impacts Arabidopsis Growth in Air - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Functions of 3-Hydroxypyruvate: A Technical Guide for Researchers and Drug Development Professionals

Introduction

3-Hydroxypyruvate (3-HP) is a pivotal alpha-keto acid intermediate situated at the crossroads of several fundamental metabolic pathways. While historically viewed as a simple metabolic intermediate, emerging research has unveiled its multifaceted roles in cellular physiology, from central carbon metabolism to the regulation of critical signaling pathways. This technical guide provides an in-depth exploration of the core biological functions of this compound, offering researchers, scientists, and drug development professionals a comprehensive resource. We will delve into its metabolic significance, enzymatic regulation, and its burgeoning role in disease and therapeutics, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Core Metabolic Pathways Involving this compound

This compound is a key player in at least three major metabolic routes: the phosphorylated pathway of serine biosynthesis, the glycerate pathway, and photorespiration in plants. These pathways highlight its integral role in linking glycolysis and amino acid metabolism.

The Phosphorylated Pathway of Serine Biosynthesis

The primary route for de novo L-serine synthesis in many organisms, including humans, is the phosphorylated pathway, which begins with the glycolytic intermediate 3-phosphoglycerate (B1209933) (3-PG).[1][2] In this pathway, 3-phosphohydroxypyruvate, a phosphorylated precursor of this compound, is a key intermediate.[2] The enzyme 3-phosphoglycerate dehydrogenase (PHGDH) catalyzes the NAD+-dependent oxidation of 3-PG to 3-phosphohydroxypyruvate.[2] This is the rate-limiting step in serine biosynthesis.[3] Subsequently, phosphoserine aminotransferase (PSAT1) converts 3-phosphohydroxypyruvate to phosphoserine, which is then dephosphorylated by phosphoserine phosphatase (PSPH) to yield serine.[1][4] This pathway is crucial not only for providing the building blocks for proteins but also for supplying precursors for the synthesis of other amino acids (glycine and cysteine), nucleotides, and for one-carbon metabolism.[1][4] Upregulation of this pathway is a hallmark of certain cancers, making it a target for drug development.[1]

References

- 1. sigmaaldrich.cn [sigmaaldrich.cn]

- 2. Metabolomics Workbench : Protocols : Study-Specific Protocols [metabolomicsworkbench.org]

- 3. researchgate.net [researchgate.net]

- 4. Purification and characterization of hydroxypyruvate reductase from the facultative methylotroph Methylobacterium extorquens AM1 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of 3-Hydroxypyruvate in Serine-Glycine Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Serine and glycine (B1666218) are central nodes in cellular metabolism, providing essential precursors for the biosynthesis of proteins, nucleotides, and lipids. Furthermore, their metabolism is intricately linked to one-carbon (1C) metabolism, which is crucial for cellular methylation reactions and redox homeostasis. While the canonical pathway for de novo serine biosynthesis from the glycolytic intermediate 3-phosphoglycerate (B1209933) is well-established, an alternative pathway involving 3-hydroxypyruvate is gaining recognition for its significant contributions to cellular metabolite pools and its implications in human health and disease. This technical guide provides an in-depth exploration of the role of this compound in serine-glycine metabolism, detailing the key enzymatic reactions, regulatory mechanisms, and its connection to pathological conditions such as Primary Hyperoxaluria Type 2 and cancer. This document is intended to serve as a comprehensive resource, offering detailed experimental protocols, quantitative data, and pathway visualizations to facilitate further research and therapeutic development in this critical area of metabolic investigation.

Introduction to Serine-Glycine One-Carbon Metabolism

The serine-glycine one-carbon (SGOC) metabolic network is a fundamental biochemical pathway that integrates glucose and amino acid metabolism to support a wide array of cellular functions.[1] The de novo synthesis of serine typically begins with the glycolytic intermediate 3-phosphoglycerate (3-PG).[2] This pathway is not only a primary source of serine and glycine but also the major contributor of one-carbon units to the folate cycle, which are essential for the synthesis of purines, thymidylate, and for the remethylation of homocysteine to methionine. The reversible conversion of serine to glycine, catalyzed by serine hydroxymethyltransferase (SHMT), is a key reaction that links serine metabolism directly to the one-carbon pool.[3]

The Canonical Serine Synthesis Pathway (SSP)

The primary route for de novo serine biosynthesis, often upregulated in proliferating cells, involves three enzymatic steps branching off from glycolysis:

-

Oxidation of 3-Phosphoglycerate: 3-phosphoglycerate dehydrogenase (PHGDH) catalyzes the NAD⁺-dependent oxidation of 3-PG to 3-phosphohydroxypyruvate.[4]

-

Transamination: Phosphoserine aminotransferase 1 (PSAT1) transfers an amino group from glutamate (B1630785) to 3-phosphohydroxypyruvate, yielding 3-phosphoserine and α-ketoglutarate.[2]

-

Hydrolysis: Phosphoserine phosphatase (PSPH) dephosphorylates 3-phosphoserine to produce L-serine.[2]

The Alternative Pathway: The Role of this compound

An alternative route for serine metabolism involves the intermediate this compound. This pathway provides a direct link between serine catabolism and the generation of D-glycerate, a gluconeogenic precursor. The key enzymes in this pathway are:

-

Transamination of Serine: Alanine-glyoxylate aminotransferase 2 (AGXT2), a mitochondrial enzyme with broad substrate specificity, can catalyze the transamination of L-serine to this compound.[5][6] This reaction typically uses pyruvate (B1213749) as the amino group acceptor, producing alanine.

-

Reduction of this compound: Glyoxylate (B1226380) reductase/hydroxypyruvate reductase (GRHPR), also known as D-glycerate dehydrogenase, catalyzes the NADPH-dependent reduction of this compound to D-glycerate.[2][7] D-glycerate can then be phosphorylated to 2-phosphoglycerate and enter glycolysis or gluconeogenesis.

Metabolic Pathways and Interconnections

The following diagrams illustrate the key metabolic pathways involving this compound in serine-glycine metabolism.

Quantitative Data

The following tables summarize key quantitative data for the enzymes involved in this compound and serine-glycine metabolism.

Table 1: Kinetic Parameters of Key Enzymes

| Enzyme | Organism | Substrate | Km (mM) | Vmax (nmol/min/mg protein) | Inhibitors |

| PHGDH | Human | 3-Phosphoglycerate | ~0.02 | - | L-Serine (allosteric)[4][8] |

| Human | NAD⁺ | ~0.1 | - | CBR-5884[1] | |

| SHMT1/2 | Plasmodium vivax | L-Serine | 0.86 | - | - |

| Plasmodium vivax | Tetrahydrofolate | 0.35 | - | - | |

| AGXT2 | Rat | Glyoxylate | 1.0 | - | - |

| Rat | β-aminoisobutyric acid | 0.12 | - | - | |

| GRHPR | Human (Liver) | Hydroxypyruvate | 0.5 | 350-940 | Glyoxylate[9] |

| Human (Liver) | NADPH | 0.08 | |||

| Human (Liver) | D-Glycerate | 20 | |||

| Human (Liver) | NADP⁺ | 0.03 | |||

| Human (Liver) | Glyoxylate | 1.25 | 129-209 | ||

| Human (Liver) | NADPH | 0.33 | |||

| Bacillus subtilis | Hydroxypyruvate | - | 27,300 | ||

| Bacillus subtilis | Glyoxylate | - | 20,200 |

Table 2: Metabolite Concentrations in Human Tissues

| Metabolite | Tissue | Concentration | Reference |

| Glycerol (B35011) | Adipose Tissue | 232 ± 33 µmol/L | [10] |

| Skeletal Muscle | 96 ± 8 µmol/L | [10] | |

| Arterialized Plasma | 59 ± 6 µmol/L | [10] | |

| Lactate (B86563) | Adipose Tissue | 1.1 ± 0.2 mmol/L | [10] |

| Skeletal Muscle | 1.9 ± 0.4 mmol/L | [10] | |

| Arterialized Blood | 0.6 ± 0.1 mmol/L | [10] |

Experimental Protocols

Enzyme Assay for Glyoxylate Reductase/Hydroxypyruvate Reductase (GRHPR)

This protocol is adapted from methodologies used for the characterization of human GRHPR.[11]

Principle: The activity of GRHPR is determined by monitoring the decrease in absorbance at 340 nm resulting from the oxidation of NADPH to NADP⁺ during the reduction of hydroxypyruvate to D-glycerate.

Reagents:

-

100 mM Potassium phosphate (B84403) buffer, pH 7.6

-

10 mM Hydroxypyruvate solution

-

10 mM NADPH solution

-

Enzyme preparation (e.g., tissue homogenate, purified enzyme)

Procedure:

-

Prepare a reaction mixture in a quartz cuvette containing:

-

850 µL of 100 mM Potassium phosphate buffer, pH 7.6

-

100 µL of 10 mM Hydroxypyruvate solution

-

50 µL of enzyme preparation

-

-

Incubate the mixture at 37°C for 5 minutes to allow for temperature equilibration.

-

Initiate the reaction by adding 50 µL of 10 mM NADPH solution.

-

Immediately monitor the decrease in absorbance at 340 nm for 5-10 minutes using a spectrophotometer.

-

Calculate the enzyme activity using the molar extinction coefficient of NADPH (6.22 mM⁻¹cm⁻¹). One unit of activity is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADPH per minute under the assay conditions.

Enzyme Assay for Alanine-Glyoxylate Aminotransferase 2 (AGXT2)

This protocol is based on the measurement of pyruvate formation from the transamination of L-alanine and glyoxylate.

Principle: The pyruvate produced by AGXT2 is measured in a coupled reaction with lactate dehydrogenase (LDH), which catalyzes the oxidation of NADH to NAD⁺. The decrease in absorbance at 340 nm is proportional to the AGXT2 activity.

Reagents:

-

100 mM Tris-HCl buffer, pH 8.4

-

200 mM L-alanine solution

-

50 mM Glyoxylate solution

-

10 mM NADH solution

-

Lactate dehydrogenase (LDH) solution (e.g., 100 units/mL)

-

Enzyme preparation (e.g., mitochondrial fraction, purified enzyme)

Procedure:

-

Prepare a reaction mixture in a quartz cuvette containing:

-

700 µL of 100 mM Tris-HCl buffer, pH 8.4

-

100 µL of 200 mM L-alanine solution

-

50 µL of 10 mM NADH solution

-

10 µL of LDH solution

-

50 µL of enzyme preparation

-

-

Incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding 100 µL of 50 mM Glyoxylate solution.

-

Monitor the decrease in absorbance at 340 nm for 10-15 minutes.

-

Calculate the enzyme activity based on the rate of NADH oxidation.

Quantification of Serine and Glycine by Mass Spectrometry

This method provides a general workflow for the analysis of serine and glycine in biological samples using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).

Sample Preparation:

-

Extraction: Homogenize tissue samples or cell pellets in a suitable solvent (e.g., 80% methanol) to extract metabolites.

-

Deproteinization: Centrifuge the extract to pellet proteins and other cellular debris.

-

Derivatization (for GC-MS): The supernatant containing the metabolites is dried and then derivatized to increase volatility for GC-MS analysis. A common derivatization agent is N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).

LC-MS/MS Analysis:

-

Chromatographic Separation: Separate the metabolites using a suitable liquid chromatography column (e.g., a HILIC column for polar metabolites).

-

Mass Spectrometry Detection: Detect and quantify the metabolites using a mass spectrometer operating in a selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) mode for high selectivity and sensitivity.

Isotope Dilution: For absolute quantification, a known amount of a stable isotope-labeled internal standard for serine (e.g., ¹³C₃,¹⁵N-Serine) and glycine (e.g., ¹³C₂,¹⁵N-Glycine) is added to the sample prior to extraction.

Regulation of the this compound Pathway

The flux through the alternative pathway involving this compound is subject to regulation at multiple levels:

-

Substrate Availability: The concentrations of serine, pyruvate, and NADPH will directly influence the rates of the AGXT2 and GRHPR catalyzed reactions.

-

Gene Expression: The expression of the GRHPR gene can be regulated by various factors. For instance, studies in mice have shown that the peroxisome proliferator-activated receptor alpha (PPARα) can upregulate GRHPR expression.[12]

-

Allosteric Regulation: While allosteric regulation of GRHPR has not been extensively characterized, the enzyme's activity can be inhibited by its product, glyoxylate.[9]

Clinical Relevance

Primary Hyperoxaluria Type 2 (PH2)

PH2 is an autosomal recessive disorder caused by mutations in the GRHPR gene, leading to a deficiency in the GRHPR enzyme.[7] This deficiency impairs the reduction of glyoxylate to glycolate, leading to the accumulation of glyoxylate, which is then oxidized to oxalate (B1200264). The overproduction of oxalate results in the formation of calcium oxalate crystals in the kidneys, leading to nephrocalcinosis and recurrent kidney stones.[13] Diagnosis of PH2 involves measuring elevated levels of oxalate and L-glycerate in the urine and can be confirmed by enzymatic assay of GRHPR activity in a liver biopsy or by genetic testing.[13]

Cancer Metabolism

The serine-glycine one-carbon network is frequently upregulated in cancer to support rapid cell proliferation.[2][3] While the canonical serine synthesis pathway has been the primary focus of cancer metabolism research, the alternative pathway involving this compound may also play a significant role. The production of D-glycerate can fuel gluconeogenesis, providing a source of glucose for cancer cells. Furthermore, the activity of AGXT2 and GRHPR can influence the cellular redox state through the consumption of NADPH. The intricate connections between these pathways and their roles in tumorigenesis are active areas of investigation.

Future Directions

The role of this compound in serine-glycine metabolism is a rapidly evolving field of research. Future studies are needed to:

-

Elucidate the regulatory mechanisms that control the flux of metabolites through the alternative pathway in different tissues and disease states.

-

Develop specific and potent inhibitors for the key enzymes in this pathway, such as AGXT2 and GRHPR, which could serve as novel therapeutic agents for diseases like PH2 and certain types of cancer.

-

Further investigate the metabolic fate of D-glycerate and its contribution to various metabolic pathways, including gluconeogenesis and the pentose (B10789219) phosphate pathway.

-

Utilize advanced metabolic flux analysis techniques with stable isotope tracers to precisely quantify the contribution of the this compound pathway to serine and glycine homeostasis under various physiological and pathological conditions.

Conclusion

This compound is a key metabolic intermediate that connects serine catabolism to gluconeogenesis and redox balance. The alternative pathway involving AGXT2 and GRHPR provides a significant, and perhaps underappreciated, route for serine metabolism with important implications for human health. A thorough understanding of the enzymology, regulation, and physiological role of this pathway is essential for the development of novel diagnostic and therapeutic strategies for a range of metabolic disorders and cancer. This technical guide provides a foundational resource to stimulate further research in this exciting and clinically relevant area of metabolism.

References

- 1. Reprogramming of Serine, Glycine and One-Carbon Metabolism in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sapient.bio [sapient.bio]

- 3. genecards.org [genecards.org]

- 4. Alanine—glyoxylate transaminase - Wikipedia [en.wikipedia.org]

- 5. uniprot.org [uniprot.org]

- 6. AGXT2: a promiscuous aminotransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medlineplus.gov [medlineplus.gov]

- 8. Frontiers | Homozygous GRHPR C.494G>A mutation is deleterious that causes early onset of nephrolithiasis in West Bengal, India [frontiersin.org]

- 9. Glyoxylate reductase/hydroxypyruvate reductase regulates the free d-aspartate level in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Absolute concentrations of glycerol and lactate in human skeletal muscle, adipose tissue, and blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Kinetic analysis and tissue distribution of human D-glycerate dehydrogenase/glyoxylate reductase and its relevance to the diagnosis of primary hyperoxaluria type 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Gene - GRHPR [maayanlab.cloud]

- 13. Primary Hyperoxaluria Type 2 - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]